![molecular formula C17H19F3N4O2 B6445595 2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine CAS No. 2549039-24-7](/img/structure/B6445595.png)

2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

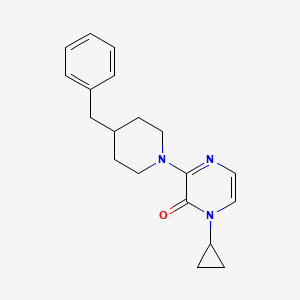

The compound contains several functional groups including a methoxy group, a trifluoromethyl group, a pyridine ring, and a piperidine ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of the piperidine ring. The trifluoromethyl group could add electron-withdrawing character, and the methoxy group could provide electron-donating effects .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .科学的研究の応用

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound could be used in catalytic protodeboronation of pinacol boronic esters . This process is a radical approach that has been applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Herbicides

The compound could potentially be used in the development of herbicides . For instance, 2-methoxy-4- (trifluoromethyl)phenyl analogues were developed as very effective herbicides for the control of key weeds in cereal crops .

Inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The compound could potentially be used as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 inhibitors have been shown to reduce collagen deposition in a liver fibrosis model .

Inhibitor of Platelet Derived Growth Factor-β (PDGF-β)

The compound could potentially be used as an inhibitor of Platelet Derived Growth Factor-β (PDGF-β) . PDGF-β inhibitors have been shown to inactivate hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Inhibitor of Collagen Prolyl-4-Hydroxylase (CP4H)

The compound could potentially be used as an inhibitor of Collagen Prolyl-4-Hydroxylase (CP4H) . CP4H inhibitors have been shown to be effective in inhibiting collagen synthesis in keloid fibroblasts or the CCl4 model of chronic hepatic injury .

作用機序

特性

IUPAC Name |

2-methoxy-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2/c1-25-16-15(21-7-8-22-16)24-9-5-12(6-10-24)11-26-14-4-2-3-13(23-14)17(18,19)20/h2-4,7-8,12H,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALLREXGGSFXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6445512.png)

![1-(propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6445514.png)

![1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6445518.png)

![4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445525.png)

![1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445526.png)

![4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6445539.png)

![1-(4-{[1-(5-bromopyridin-3-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine](/img/structure/B6445562.png)

![N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6445575.png)

![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445587.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445600.png)

![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445607.png)

![4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445615.png)

![2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445619.png)